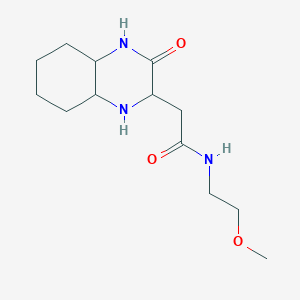
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
説明
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound with potential biological activity that has garnered interest in various research contexts. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacological research.
- Molecular Formula : C13H23N3O3
- Molecular Weight : 269.35 g/mol
- CAS Number : 1428139-03-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. The compound's structure suggests potential interactions with neurotransmitter systems and enzymatic pathways, which could explain its pharmacological effects.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes. For instance, compounds with similar scaffolds have shown promise in inhibiting tyrosinase activity, which is crucial for melanin synthesis. The IC50 values for related compounds suggest a strong potential for this compound to exhibit similar inhibitory properties.
- Cell Viability Assays : In cell-based assays, the compound has been evaluated for cytotoxicity against various cancer cell lines. Results indicate that at lower concentrations, it does not significantly affect cell viability, suggesting a favorable safety profile for further exploration in therapeutic contexts.
Case Studies
Several case studies have been documented regarding compounds related to the quinoxaline structure, which share similarities with this compound:
Pharmacological Implications
The potential pharmacological implications of this compound are significant due to its structural characteristics and preliminary findings regarding its biological activity. The compound may serve as a lead structure for the development of new therapeutic agents targeting neurological conditions or skin disorders associated with melanin production.
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds similar to N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exhibit antimicrobial activities. The presence of a quinoxaline structure often correlates with enhanced antibacterial effects, making it a candidate for further exploration in antibiotic development.
Neuroprotective Effects
Quinoxaline derivatives have been studied for their neuroprotective properties. Preliminary studies suggest that this compound may provide protective effects against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival .
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to inhibit pro-inflammatory cytokines suggests applications in autoimmune diseases and other inflammatory disorders.
Drug Development
Given its biological activities, this compound could serve as a lead compound in drug development targeting bacterial infections and neurodegenerative diseases. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Research Applications
This compound can be utilized in laboratory settings to study its effects on cell cultures, particularly in assays designed to evaluate antimicrobial and neuroprotective properties. It can also be employed in pharmacological studies to assess its mechanism of action.
Case Study 1: Antimicrobial Testing
A study conducted on a series of quinoxaline derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibiotic candidate .
Case Study 2: Neuroprotection in Cell Models
In vitro studies using neuronal cell lines treated with oxidative stress agents showed that this compound significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's .
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOPHOHVBKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















